molecular formula C10H10O2 B8721063 (2-Methylbenzofuran-4-yl)methanol

(2-Methylbenzofuran-4-yl)methanol

Cat. No. B8721063
M. Wt: 162.18 g/mol
InChI Key: BQUQMQCOXBBACY-UHFFFAOYSA-N
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Patent
US05856529

Procedure details

2-Methyl-benzofuran-4-methanol (3.34 g, 21 mmol) was oxidized using DMSO, oxalyl chloride, and triethyl amine similar to the above procedures to give the product as a clear oil (3.14 g, 93%).
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[C:5](=[C:7]([CH2:11][OH:12])[CH:8]=[CH:9][CH:10]=2)[CH:6]=1.CS(C)=O.C(Cl)(=O)C(Cl)=O>C(N(CC)CC)C>[CH3:1][C:2]1[O:3][C:4]2[C:5](=[C:7]([CH:11]=[O:12])[CH:8]=[CH:9][CH:10]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
CC=1OC=2C(C1)=C(C=CC2)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=2C(C1)=C(C=CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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